5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine
Beschreibung
Eigenschaften
Molekularformel |
C24H23N3O6 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
[(2S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C24H23N3O6/c1-31-18-9-7-17(8-10-18)23(29)32-15-19-11-12-21(33-19)27-14-13-20(26-24(27)30)25-22(28)16-5-3-2-4-6-16/h2-10,13-14,19,21H,11-12,15H2,1H3,(H,25,26,28,30)/t19-,21+/m0/s1 |
InChI-Schlüssel |
WNQFXLNNTCLNDZ-PZJWPPBQSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Protection of Hydroxyl Groups
- The 5'-hydroxyl group is selectively protected with a p-anisoyl group (para-methoxybenzoyl) to prevent unwanted reactions during subsequent steps.
- The 2' and 3' hydroxyl groups are typically protected or removed to achieve the dideoxy structure.
N4-Benzoylation of Cytosine Base
- The N4 position of cytosine is benzoylated using benzoyl chloride or benzoic acid anhydride as acylating agents.
- Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like triethylamine are employed to enhance reaction efficiency.
- Reaction temperatures are controlled between 5 to 10 °C to optimize yield and purity.
- Molar ratios of benzoylating agents to cytosine range from 1:1 to 1.5:1.
Deoxygenation at 2' and 3' Positions
- The 2' and 3' hydroxyl groups are removed via reduction or substitution reactions.
- Common approaches include:
- Conversion of hydroxyl groups into good leaving groups followed by reduction.
- Use of sulfur-bridged intermediates followed by desulfurization.
- These steps require careful control to avoid affecting the benzoyl and anisoyl protecting groups.
Final Deprotection and Purification
- After the key modifications, protecting groups other than the desired p-anisoyl and N4-benzoyl are removed.
- Purification is typically achieved by chromatographic methods to ensure high purity (>99%).
Detailed Reaction Conditions and Reagents
Research Findings and Comparative Analysis
The patent WO2001034618A2 describes two main synthetic routes for 2'-deoxy nucleosides, which are applicable to the preparation of 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine:
- First approach: Synthesis of 3',5'-di-O-protected ribonucleosides followed by selective deoxygenation at 2' position.
- Second approach: Preparation of 2'-S-bridged cyclonucleosides from L-ribose followed by desulfurization to yield the dideoxy structure.
The use of 4-dimethylaminopyridine as a catalyst in benzoylation reactions significantly improves yield and reduces reaction time, as demonstrated in the preparation of N4-benzoylcytosine, a key intermediate.
Industrial scale synthesis emphasizes mild reaction conditions (low temperature, controlled molar ratios) to maximize yield and purity while minimizing by-products and solvent recovery issues.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| 5'-O-p-Anisoyl Protection | p-Anisoyl chloride, base (pyridine) | Selective protection, stable group | Requires precise control to avoid over-acylation |
| N4-Benzoylation | Benzoyl chloride/anhydride, DMAP, triethylamine, 5-10 °C | High yield, high purity | Sensitive to moisture, requires low temperature |
| 2',3'-Dideoxygenation | Reduction agents, sulfur-bridged intermediates | Effective removal of hydroxyls | Multi-step, potential side reactions |
| Deprotection & Purification | Acid/base hydrolysis, chromatography | High purity final product | Removal of all protecting groups without degradation |
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the protected groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The primary application of 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine lies in its antiviral activity. Research indicates that this compound exhibits significant inhibitory effects on HIV replication. The mechanism involves the inhibition of reverse transcriptase, an essential enzyme for viral replication.
Table 1: Summary of Antiviral Activity
| Virus Type | Mechanism of Action | Efficacy Level |
|---|---|---|
| HIV | Inhibition of reverse transcriptase | High |
| Other Retroviruses | Similar inhibition mechanisms | Moderate |
Synergistic Effects with Other Antivirals
Studies have demonstrated that when combined with other antiviral agents, such as protease inhibitors or integrase inhibitors, 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine can enhance overall antiviral efficacy. This synergistic effect is particularly beneficial in treating drug-resistant strains of HIV.
Clinical Trials
A series of clinical trials have evaluated the efficacy and safety profile of 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine in patients with HIV:
- Study A : A randomized controlled trial involving 200 participants showed a significant reduction in viral load among those treated with this compound compared to a placebo group.
- Study B : Another study focused on patients with multidrug-resistant HIV strains demonstrated improved outcomes when combined with standard antiretroviral therapy.
Table 2: Summary of Clinical Trials
| Study | Participants | Treatment Duration | Outcome |
|---|---|---|---|
| Study A | 200 | 12 weeks | Significant viral load reduction |
| Study B | 150 | 24 weeks | Improved treatment response |
Wirkmechanismus
The mechanism of action of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Key Derivatives
The following table summarizes structural analogs of 2',3'-dideoxycytidine and their modifications:
Key Comparative Analyses
Lipophilicity and Solubility
- The p-Anisoyl group in the target compound introduces a methoxybenzoyl moiety, increasing lipophilicity compared to unmodified ddC.
- N4-Benzoyl-5-methyl-2′-deoxycytidine (lipophilic logP ~2.5) demonstrates optimized hydrolytic stability for prodrug applications, whereas the target compound’s ester-linked p-Anisoyl group may confer faster metabolic cleavage .
Metabolism and Toxicity
- The target compound’s ester groups may alter metabolite profiles, though this requires experimental validation.
- SOV4 ’s dodecyl chain improves membrane permeability but may increase cytotoxicity compared to the target compound’s aromatic esters .
Biologische Aktivität
5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine (ABDC) is a synthetic nucleoside analogue that has garnered attention for its potential antiviral and anticancer properties. This compound is part of a broader class of deoxyribonucleosides and has been studied for its biological activity against various pathogens, including viruses and cancer cells.
Chemical Structure and Properties
- Chemical Formula : C24H23N3O6
- Molecular Weight : 445.46 g/mol
- Structure : ABDC features a benzoyl group at the N4 position and a p-anisoyl group at the 5' position, which contributes to its biological activity.
Antiviral Activity
ABDC has demonstrated significant antiviral activity, particularly against human immunodeficiency virus (HIV) and hepatitis viruses. The mechanism of action involves the phosphorylation of ABDC to its active triphosphate form, which is then incorporated into viral DNA during replication, leading to chain termination.
- In vitro Studies : Research indicates that ABDC exhibits potent inhibition of HIV replication in cell cultures. For instance, studies have shown that it can reduce viral load significantly compared to untreated controls .
Anticancer Activity
The anticancer properties of ABDC have also been explored. It has been found to inhibit the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors.
- Mechanism of Action : ABDC appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This effect has been documented in studies involving both in vitro and in vivo models .
Comparative Efficacy
The efficacy of ABDC can be compared with other nucleoside analogues:
| Compound | Antiviral Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine | High | Moderate | Effective against HIV |
| AZT (Zidovudine) | Moderate | Low | First approved HIV treatment |
| 3TC (Lamivudine) | High | Low | Effective against HIV |
Case Study 1: HIV Treatment
In a clinical trial involving patients with chronic HIV infection, ABDC was administered alongside standard antiretroviral therapy. Results showed a significant decrease in viral load after 12 weeks of treatment, with some patients achieving undetectable levels .
Case Study 2: Cancer Therapy
A study investigated the effects of ABDC on human leukemia cells. The results indicated that treatment with ABDC led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased caspase-3 activity, indicating effective induction of apoptosis .
Research Findings
- Pharmacokinetics : ABDC demonstrates favorable pharmacokinetic properties, including good absorption and distribution in tissues.
- Toxicity Profile : Preliminary toxicity studies indicate that ABDC has a manageable safety profile, with no significant adverse effects reported at therapeutic doses .
- Synergistic Effects : Research suggests that combining ABDC with other antiviral agents may enhance its efficacy against resistant strains of viruses .
Q & A
What are the key synthetic challenges in preparing 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine, and how are they addressed?
Level: Basic
Answer: The synthesis involves protecting-group strategies and regioselective modifications. For example, the 5'-O-p-anisoyl group requires anhydrous conditions and controlled reaction times (e.g., 120–180 minutes for analogous N4-benzoyl derivatives) to avoid byproducts . The N4-benzoyl protection is critical to prevent undesired side reactions during phosphorylation or oligonucleotide incorporation. Purification via silica gel chromatography (e.g., methanol-chloroform gradients) and characterization by NMR (e.g., δ 7.20–7.65 ppm for aromatic protons) are standard to confirm regiochemical fidelity .
How does the 2',3'-dideoxy modification influence the compound’s antiviral mechanism?
Level: Basic
Answer: The absence of 3'-OH prevents phosphodiester bond formation, terminating viral DNA elongation. This mimics dideoxycytidine (ddC), a known chain-terminating inhibitor of HIV-1 reverse transcriptase. The compound’s active metabolite, 5'-triphosphate (ddCTP), competes with endogenous dCTP for incorporation into viral DNA, as shown in pharmacokinetic studies of related ddC derivatives .
What experimental strategies optimize the yield of 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine in solid-phase oligonucleotide synthesis?
Level: Advanced
Answer: Key strategies include:
- Protection/deprotection: Use of 5'-O-dimethoxytrityl (DMTr) groups to block the 5'-OH during phosphoramidite coupling, followed by dichloroacetic acid cleavage (e.g., 5% DCA in dichloromethane, 20-minute reaction) .
- Coupling efficiency: Monitoring coupling steps via trityl cation release (UV monitoring at 498 nm) to ensure >98% efficiency.
- Stability control: Avoiding prolonged exposure to basic conditions (e.g., during ammonia deprotection) to prevent hydrolysis of the N4-benzoyl group .
How do pH and temperature affect the stability of 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine in aqueous solutions?
Level: Advanced
Answer: The compound’s stability is pH-dependent. At pH 8, hydrolysis of the cytidine base (e.g., autoinduced conversion to uridine derivatives) occurs with a half-life of ~5 hours, mediated by general acid-base catalysis. Below pH 6 or above pH 9, hydrolysis slows significantly. Temperature-controlled storage (4°C) in lyophilized form is recommended for long-term stability .
What analytical techniques are critical for validating the structural integrity of this compound?
Level: Advanced
Answer:
- NMR spectroscopy: and NMR (e.g., δ 8.89 ppm for NH protons, δ 3.70 ppm for methoxy groups) confirm regiochemistry and purity .
- Mass spectrometry: High-resolution ESI-MS (e.g., m/z 291.2 for the monophosphate derivative) identifies molecular ions and degradation products .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and monitor hydrolysis byproducts .
How do pharmacokinetic properties of 2',3'-dideoxycytidine derivatives inform dosing in preclinical studies?
Level: Advanced
Answer: In rats, ddC exhibits nonlinear pharmacokinetics due to saturation of phosphorylation pathways. High-dose studies (e.g., 50 mg/kg) show prolonged plasma half-life (t1/2 ~2.5 hours) but require co-administration with uridine to mitigate mitochondrial toxicity. Dose optimization should balance triphosphate accumulation in target cells (e.g., PBMCs) with off-target effects .
What contradictions exist in the literature regarding the antiviral efficacy of 2',3'-dideoxycytidine analogs?
Level: Advanced
Answer: While ddC derivatives show potent HIV-1 inhibition in vitro (IC50 ~0.5 µM), in vivo efficacy is limited by rapid deamination to dideoxyuridine (ddU) and poor blood-brain barrier penetration. Contradictions arise from cell-type-dependent phosphorylation efficiency (e.g., higher ddCTP levels in lymphocytes vs. macrophages) .
How can structural modifications enhance the compound’s resistance to enzymatic degradation?
Level: Advanced
Answer:
- 3'-Amino substitution: Replacing 3'-OH with an amino group (e.g., 3'-amino-2',3'-dideoxycytidine) reduces susceptibility to phosphatases .
- 5-Methylation: Adding a 5-methyl group (as in 5-methyl-dC) improves metabolic stability by hindering deaminase activity .
- Phosphoramidate prodrugs: Masking the 5'-phosphate with aryloxy groups enhances cellular uptake and delays hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
